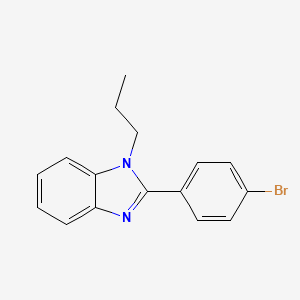![molecular formula C15H13ClN2O2S B5802096 N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CTB or NCTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme carboxylesterase, which plays a crucial role in the metabolism of various drugs and chemicals in the body.
Mécanisme D'action
NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide inhibits carboxylesterase by binding to its active site and forming a stable complex. Carboxylesterase plays a crucial role in the metabolism of various drugs and chemicals in the body, and its inhibition by NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide can lead to the accumulation of these compounds in the target cells, thereby increasing their efficacy.
Biochemical and Physiological Effects:
NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have potent inhibitory activity against carboxylesterase, with an IC50 value of 0.3 μM. It has also been shown to have anti-inflammatory properties, with a significant reduction in the production of pro-inflammatory cytokines in vitro. However, the physiological effects of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide are still being investigated, and further studies are needed to determine its efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide is its potent inhibitory activity against carboxylesterase, which makes it a valuable tool for studying the metabolism of various drugs and chemicals in vitro. However, one limitation is its potential toxicity, as high concentrations of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide can lead to cell death. Therefore, careful dose optimization is necessary when using NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments.
Orientations Futures
There are several future directions for the research on NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide. One potential application is its use as a chemosensitizer in cancer therapy, where it can increase the efficacy of chemotherapeutic drugs by inhibiting carboxylesterase. Another direction is the development of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the efficacy of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide in vivo and its potential toxicity.
Méthodes De Synthèse
The synthesis of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide involves the reaction between 2-chloroaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure form of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide. The synthesis of NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Carboxylesterase is overexpressed in various cancer cells, and its inhibition by NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide can lead to the accumulation of chemotherapeutic drugs in these cells, thereby increasing their efficacy. NN-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-6-4-5-10(9-11)14(19)18-15(21)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQWQFIYNMLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)



![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)